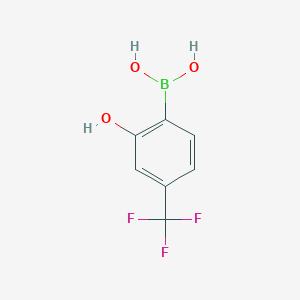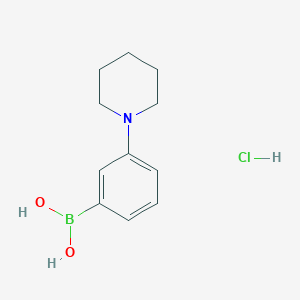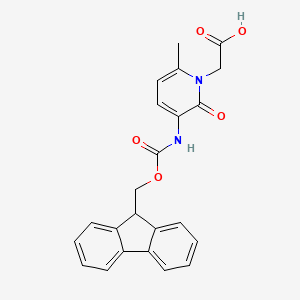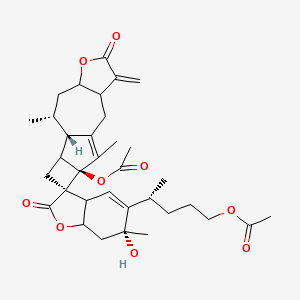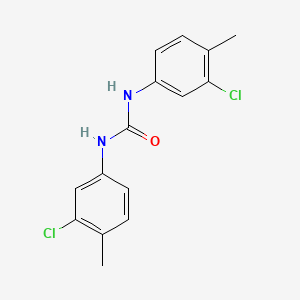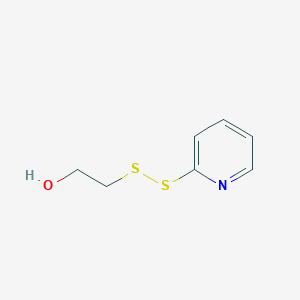
2-(Pyridin-2-yldisulfanyl)ethanol
概述
描述
2-(Pyridin-2-yldisulfanyl)ethanol is an organic compound with the molecular formula C7H9NOS2. It is characterized by the presence of a pyridine ring attached to a disulfide linkage, which is further connected to an ethanol group.
作用机制
Target of Action
It’s known that this compound is used in the formation of polymeric building blocks and nanoscale engineered, stimuli-responsive micelle entities .
Mode of Action
It’s known that the compound can be incorporated into a temperature-responsive building block, enabling disulfide crosslinking of the formed micelle core to stabilize its structure regardless of temperature and dilution .
Result of Action
It’s known that the compound plays a role in the formation and stabilization of micelle structures .
Action Environment
It’s known that the compound can stabilize micelle structures regardless of temperature and dilution , suggesting some level of environmental resilience.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-yldisulfanyl)ethanol typically involves the reaction of 2-mercaptopyridine with 2-chloroethanol under basic conditions. The reaction proceeds through the formation of a disulfide bond between the pyridine and ethanol moieties. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 2-(Pyridin-2-yldisulfanyl)ethanol undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids or other higher oxidation states.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like dithiothreitol or sodium borohydride are employed.
Substitution: Acid chlorides or alkyl halides are used in the presence of a base.
Major Products Formed:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiols.
Substitution: Ethers or esters.
科学研究应用
2-(Pyridin-2-yldisulfanyl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a linker in the synthesis of antibody-drug conjugates, which are used in targeted drug delivery systems.
Medicine: The compound is explored for its potential in developing new therapeutic agents due to its ability to form stable disulfide bonds.
Industry: It is used in the production of specialty chemicals and materials
相似化合物的比较
2-(Pyridin-2-yldisulfanyl)ethanamine: Similar structure but with an amine group instead of an ethanol group.
2-(Pyridin-2-yldisulfanyl)ethyl methacrylate: Contains a methacrylate group instead of an ethanol group.
Uniqueness: 2-(Pyridin-2-yldisulfanyl)ethanol is unique due to its combination of a pyridine ring, disulfide linkage, and ethanol group. This combination imparts specific chemical reactivity and biological activity, making it a versatile compound for various applications .
属性
IUPAC Name |
2-(pyridin-2-yldisulfanyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS2/c9-5-6-10-11-7-3-1-2-4-8-7/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORTXTUJPQINJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111625-28-6 | |
| Record name | 2-(2-Pyridyldithio)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
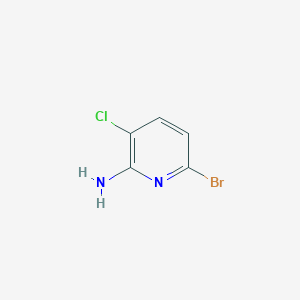
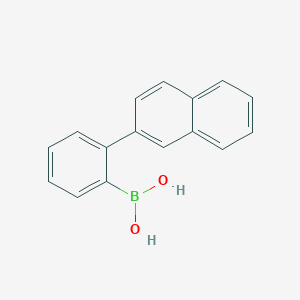
![2-Thiophenecarboxamide, 5-chloro-N-[(3R,5S)-5-(4-morpholinylcarbonyl)-1-[(1,2,3,4-tetrahydro-2-methyl-6-isoquinolinyl)carbonyl]-3-pyrrolidinyl]-](/img/structure/B3026709.png)
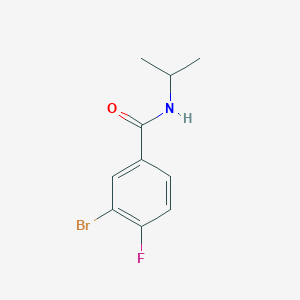
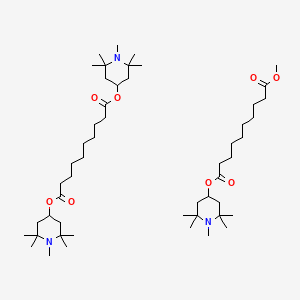

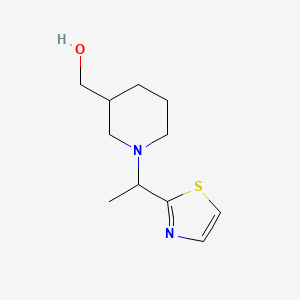
![Kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside]](/img/structure/B3026716.png)
